1-(3-Ethoxy-4-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O3. It is known for its unique structure, which includes both ethoxy and methoxy functional groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethoxy-4-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which offer better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(3-Ethoxy-4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Similar structure but lacks the ethoxy group.
1-(3-Hydroxy-4-methoxyphenyl)acetone: Contains a hydroxy group instead of an ethoxy group
Uniqueness
1-(3-Ethoxy-4-methoxyphenyl)propan-1-one is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of functional groups can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)9-6-7-11(14-3)12(8-9)15-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJNLMGGJGQMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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